4-(4-Methanesulfonyl-phenyl)-piperidine
Overview
Description
4-(4-Methanesulfonyl-phenyl)-piperidine, also known as 4-MSPP, is a piperidine derivative that has been studied for its potential applications in scientific research. It is a synthetic compound with a wide range of uses, including in medicinal chemistry and drug discovery.
Scientific Research Applications
Chemical Synthesis and Cyclization
- Cyclization Processes : The compound is used in Rh-catalyzed intramolecular cyclization processes. For instance, 4-[3-(methanesulfinyloxy)propyl]-1-(arenesulfonyl)-1,2,3-triazoles treated with rhodium catalysts underwent intramolecular cyclization, forming sulfonylated unsaturated piperidines, a process that likely involves reorganization of bonds within the molecule (Furukawa et al., 2019).
Synthetic and Spectral Analysis
- Synthesis of Derivatives : This compound is integral in the synthesis of various derivatives, such as 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds have been evaluated for their enzyme inhibition properties and molecular docking studies (Khalid et al., 2016).
Pharmacological Properties
- Role in Dopamine Stabilizers : Compounds related to 4-(4-Methanesulfonyl-phenyl)-piperidine, like (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine, have been studied for their effects as dopamine stabilizers, with potential implications for antipsychotic-like efficacy and low motor side effect liability (Natesan et al., 2006).
Material Science and Polymer Synthesis
- Hyperbranched Polymers : This compound has been used in the synthesis of hyperbranched polymers with 100% degree of branching, based upon a piperidine-4-one ring. These polymers are designed for reactions with aromatic nucleophiles to form diarylated compounds (Sinananwanich et al., 2009).
Biochemical Studies
- Inhibition Studies : The compound has been utilized in the synthesis of benzamide derivatives as selective serotonin 4 receptor agonists, indicating its role in the development of novel prokinetic agents with potential reduced side effects (Sonda et al., 2004).
Safety And Hazards
The safety data sheet (SDS) of a chemical compound provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It seems that “4-(4-Methanesulfonyl-phenyl)-piperidine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-(4-methylsulfonylphenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-16(14,15)12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFCUGLGVGSABG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678263 | |
Record name | 4-[4-(Methanesulfonyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Methylsulfonyl)phenyl)piperidine | |
CAS RN |
885274-65-7 | |
Record name | 4-[4-(Methanesulfonyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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